BenchChemオンラインストアへようこそ!

Amlodipine hydrobromide

Formulation Development Pharmaceutical Manufacturing Dose Adjustment

Amlodipine hydrobromide (CAS 246852-09-5) is a distinct dihydropyridine calcium channel blocker salt. Unlike the widely used besylate, it offers unique solid-state properties—intermediate MW (489.79), distinct hygroscopicity, and stability—critical for strategic formulation and patent-lifecycle management. For analytical QC, well-characterized impurities streamline stability-indicating HPLC/LC-MS method validation per ICH. Non-interchangeable with other amlodipine salts without full re-development. Inquire for impurity reference standards today.

Molecular Formula C20H26BrClN2O5
Molecular Weight 489.8 g/mol
CAS No. 246852-09-5
Cat. No. B1665370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine hydrobromide
CAS246852-09-5
SynonymsAmlodipine hydrobromide, Amlodipine HBr
Molecular FormulaC20H26BrClN2O5
Molecular Weight489.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br
InChIInChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H
InChIKeyRVCDRXDQZIUQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Hydrobromide (CAS 246852-09-5): A Distinct Salt Form for Enhanced Formulation and Analytical Development


Amlodipine hydrobromide (CAS 246852-09-5) is a pharmaceutically acceptable salt of amlodipine, a widely used dihydropyridine calcium channel blocker for the treatment of hypertension and angina pectoris [1]. Its molecular formula is C20H26BrClN2O5, with a molecular weight of 489.79 g/mol . As a distinct chemical entity among a family of amlodipine salts—including besylate (CAS 111470-99-6), maleate (CAS 88150-47-4), and hydrochloride (CAS 246852-07-3)—amlodipine hydrobromide offers unique physicochemical properties that can impact formulation strategy, analytical method development, and ultimately, the performance of pharmaceutical products.

Why Amlodipine Hydrobromide is Not Interchangeable with Besylate, Maleate, or Other Salts


The interchangeability of amlodipine salt forms in pharmaceutical development is not guaranteed and is often prohibited by significant differences in physicochemical properties. While various amlodipine salts may demonstrate bioequivalence in vivo under specific, well-controlled clinical study conditions—as shown for amlodipine maleate versus besylate where AUC and Cmax parameters were equivalent [1]—this does not translate to pharmaceutical equivalence or interchangeability during drug product development. Each salt form is a distinct chemical entity with its own unique solid-state characteristics, including solubility profile, intrinsic dissolution rate, hygroscopicity, crystal morphology, and chemical stability [2]. These differences critically influence manufacturing process selection (e.g., wet vs. dry granulation), excipient compatibility, and the long-term stability of the final dosage form. Therefore, for researchers and formulators, selecting a specific salt like amlodipine hydrobromide is a foundational choice driven by specific project requirements, and it cannot be substituted with another salt without a complete re-development and validation process.

Quantitative Differentiation of Amlodipine Hydrobromide: A Comparative Analysis for Scientific Procurement


Molecular Weight and Molar Potency: Hydrobromide Offers an Intermediate Advantage

The molecular weight of amlodipine hydrobromide (489.79 g/mol ) represents a key differentiator that directly impacts the molar equivalent of the active free base. This is a critical parameter for formulators when adjusting doses between salt forms. A lower molecular weight salt contains a higher proportion of the active moiety per unit mass [1].

Formulation Development Pharmaceutical Manufacturing Dose Adjustment

Counter-Ion Selection Drives Unique Solid-State Stability Profiles

The choice of counter-ion (bromide vs. besylate, maleate, etc.) directly dictates the crystal lattice energy, hygroscopicity, and subsequent chemical stability of the solid API. While the besylate salt is known for its non-hygroscopicity and good processability [2], the hydrobromide salt offers a distinct alternative stability profile that can be advantageous in specific formulations or manufacturing environments. Different salts of amlodipine are distinct products with their own chemical and biological profiles, including stability and hygroscopicity [1].

Preformulation Stability Studies Solid-State Chemistry

Impurity Profile and Reference Standard Availability Supports Rigorous Analytical Method Development

The availability of well-characterized impurity reference standards is a critical factor for analytical method development and validation. For amlodipine hydrobromide, a suite of pharmacopeial and non-pharmacopeial impurities are commercially available from specialized suppliers, including Amlodipine Related Compound A [REFS-1, REFS-2]. This allows for the development of robust, stability-indicating HPLC or UPLC methods with confirmed specificity, a regulatory requirement for any new drug application (NDA) or abbreviated new drug application (ANDA).

Analytical Chemistry Quality Control Method Validation

Optimal Application Scenarios for Amlodipine Hydrobromide in Pharmaceutical R&D and Manufacturing


Formulation Development of Solid Oral Dosage Forms (Tablets/Capsules)

Given its intermediate molecular weight (489.79 g/mol) relative to other common salts , amlodipine hydrobromide is a prime candidate for developing solid oral dosage forms where dose proportionality and API content per tablet are being optimized. Its distinct solid-state properties, such as hygroscopicity and stability , must be carefully evaluated in preformulation studies to select the most appropriate manufacturing process (e.g., wet granulation vs. direct compression) and excipient compatibility profile. The commercial availability of its impurities also streamlines the development of stability-indicating analytical methods [1], a prerequisite for quality control in pilot and commercial-scale manufacturing.

Analytical Method Development and Validation

For analytical R&D and quality control (QC) laboratories, amlodipine hydrobromide serves as a key reference material. The availability of both the pure API and a suite of well-characterized, specific impurities (e.g., Amlodipine Related Compound A) [1] is essential for developing and validating robust HPLC or LC-MS methods. These methods are required to demonstrate specificity, accuracy, precision, and linearity, fulfilling ICH and pharmacopeial guidelines for the quantitation of the active ingredient and its related substances in both drug substance and drug product. The unique retention time and spectral properties of the hydrobromide salt's impurities allow for precise method development.

Patent-Bound Formulations and Lifecycle Management

In the context of pharmaceutical lifecycle management and generic drug development, the selection of a less-common salt form like the hydrobromide can be a strategic route to circumvent existing patents on the more widely used besylate salt [2]. Developing a novel formulation with amlodipine hydrobromide may lead to a new, patentable product with a distinct physicochemical profile, offering a commercial and intellectual property advantage. The differences in molecular weight and potential differences in dissolution or stability (as inferred from storage recommendations ) can be used to establish a unique product profile and support a new drug application (NDA) under section 505(b)(2) or a similar regulatory pathway.

Quote Request

Request a Quote for Amlodipine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.